molecular formula C6H10F2O B3007032 5,5-Difluoro-4-methylpentan-2-one CAS No. 2375262-42-1

5,5-Difluoro-4-methylpentan-2-one

Cat. No.: B3007032
CAS No.: 2375262-42-1
M. Wt: 136.142
InChI Key: RAIKVPSHQOLTIZ-UHFFFAOYSA-N
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Description

5,5-Difluoro-4-methylpentan-2-one is an organic compound with the molecular formula C6H10F2O and a monoisotopic mass of 136.07 Da . Its structure is defined by the SMILES notation CC(CC(=O)C)C(F)F and the InChIKey RAIKVPSHQOLTIZ-UHFFFAOYSA-N . As a fluorinated ketone, it serves as a specialized building block in organic synthesis and medicinal chemistry. The presence of both a carbonyl group and a geminal difluoro moiety makes it a valuable precursor for developing more complex molecules, particularly in the synthesis of agrochemicals and pharmaceuticals where fluorine incorporation can modulate a compound's metabolic stability, lipophilicity, and binding properties . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-difluoro-4-methylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O/c1-4(6(7)8)3-5(2)9/h4,6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIKVPSHQOLTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving 5,5 Difluoro 4 Methylpentan 2 One and Its Synthetic Analogues

Elucidation of Fluorination Mechanisms

The introduction of fluorine atoms into organic molecules, such as in the synthesis of 5,5-difluoro-4-methylpentan-2-one, is a pivotal process in medicinal and materials chemistry. Understanding the underlying mechanisms of these fluorination reactions is crucial for optimizing reaction conditions and achieving desired product selectivity. This section delves into the mechanistic details of electrophilic and nucleophilic fluorination reactions relevant to the synthesis of the target compound and its analogues.

Role of Enol and Keto-Enol Tautomers in Electrophilic Fluorination

For ketones that readily form enols, such as 1,3-dicarbonyl compounds, fluorination can often proceed under mild conditions, sometimes even at room temperature. scispace.comsapub.org However, for simple ketones where the keto tautomer is heavily favored, the reaction may be sluggish and require more forcing conditions. scispace.comsapub.org The acidity of the reaction medium can play a crucial role, as it can catalyze the keto-enol tautomerization, thereby facilitating the fluorination process. scispace.com

The stability of the enol form is also a significant factor. For instance, in cyclic β-diketones, the enol tautomer can be the more stable form, leading to facile fluorination. scispace.com Conversely, steric hindrance around the enolizable protons can impede the reaction. sapub.org In the context of synthesizing this compound, the starting material, 4-methylpentan-2-one, would first need to form its enol tautomer to react with an electrophilic fluorinating agent. The substitution pattern of the ketone influences the stability and reactivity of the corresponding enol.

Proposed Polar (F+) and Single Electron Transfer (SET) Pathways

The precise mechanism of electrophilic fluorination has been a subject of considerable debate, with two primary pathways proposed: a polar, S_N2-type mechanism involving a formal "F+" transfer, and a single electron transfer (SET) mechanism. sapub.orgacs.orgwikipedia.org

In the polar mechanism , the electron-rich enol attacks the electrophilic fluorine atom of the reagent (e.g., Selectfluor®), leading to the formation of a C-F bond and the displacement of the leaving group in a concerted or stepwise fashion. acs.orgdur.ac.uk This pathway is supported by studies where the reaction outcomes are consistent with the established nucleophilicity of the substrates. wikipedia.org

The SET mechanism , on the other hand, involves an initial single electron transfer from the nucleophile (the enol or enolate) to the fluorinating agent, generating a radical cation and a radical species. acs.orgwikipedia.org Subsequent fluorine atom transfer then leads to the fluorinated product. mdpi.com Evidence for SET pathways has been observed in certain reactions, particularly with specific substrates and fluorinating agents. mdpi.com However, other studies using radical probes have failed to detect radical intermediates, suggesting that an SET pathway is not universally operative. acs.org

The operative mechanism is believed to be dependent on several factors, including the nature of the ketone substrate, the specific electrophilic fluorinating agent employed, and the reaction conditions. acs.orgdur.ac.uk For many common electrophilic fluorinating reagents like those with an N-F bond, the debate between a polar and an SET mechanism continues, with evidence supporting both possibilities under different circumstances. wikipedia.org

Mechanistic Insights into Catalytic Nucleophilic Fluorination

Catalytic nucleophilic fluorination offers an alternative strategy for the synthesis of fluorinated compounds. In this approach, a nucleophilic fluoride (B91410) source (F⁻) is used in conjunction with a catalyst to achieve fluorination. alfa-chemistry.com Recent advancements have led to the development of metal-free, redox-umpolung strategies for the catalytic fluorination of α-branched ketones using nucleophilic fluorine. nih.gov

One proposed catalytic cycle involves the use of a hypervalent iodine(III) catalyst. nih.gov The mechanism for the enantioselective α-fluorination of ketenes catalyzed by a chiral nucleophile has been studied in detail. acs.org Mechanistic studies suggest that the reaction proceeds through a chiral enolate intermediate formed by the addition of the catalyst to the ketene. acs.org The enantioselectivity is determined in the turnover-limiting step, which is the transfer of fluorine from an electrophilic fluorine source (like NFSI) to this chiral enolate. acs.org

Another approach involves the use of bifunctional catalysts, such as those derived from cinchona alkaloids, which can act as both a base to generate the enolate and a hydrogen-bond donor to activate the substrate and the fluorinating agent. harvard.edu This dual activation is proposed to be key to achieving high enantioselectivity.

Tandem Isomerization/Fluorination Mechanisms

Tandem reactions that combine isomerization and fluorination in a single pot offer an efficient route to complex fluorinated molecules. One such strategy involves the migratory gem-difluorination of alkenes mediated by iodine(III) reagents. researchgate.net This process allows for the synthesis of gem-difluoroalkanes bearing a transferable functional group at the β-position. researchgate.net

Another example is the tandem process involving a base-induced isomerization followed by an intramolecular 1,4-hetero-Michael addition, which has been successfully applied to the synthesis of 3,3-difluoroanalogues of various alkaloids. researchgate.net

Furthermore, tandem alkyne hydrofluorination and perfluoroarene functionalization have been achieved using Au(I) catalysis for HF transfer. chemrxiv.org Computational studies on BF₃-OEt₂ catalyzed HF transfer from fluoroalkanes to alkynes suggest a concerted E2 mechanism for defluorination and a concerted electrophilic addition for fluorination are the most favorable pathways. chemrxiv.orgresearchgate.net In this proposed mechanism, fluoroalkenes are competent intermediates, and their conversion to difluoroalkanes is reversible. chemrxiv.orgresearchgate.net

Reaction Pathway Analysis of gem-Difluorinated Intermediates

The gem-difluoro group, as present in this compound, can influence the reactivity of adjacent functional groups and participate in unique rearrangement reactions.

Smiles Rearrangement in Olefination Processes

The Julia-Kocienski olefination is a powerful method for the synthesis of alkenes from carbonyl compounds. A key step in this reaction is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. In the context of synthesizing gem-difluoroalkenes, an acid-promoted Smiles rearrangement of a carbinol intermediate has been reported. cas.cnresearchgate.netsioc-journal.cn

This strategy has been particularly useful for the gem-difluoroolefination of diaryl ketones. cas.cnresearchgate.netsioc-journal.cn The process involves the reaction of a carbonyl compound with a difluoromethyl heteroaryl sulfone. The initial adduct undergoes a Smiles rearrangement, followed by elimination to yield the gem-difluoroalkene. sioc-journal.cn This acid-promoted protocol overcomes the limitations of traditional Julia-Kocienski conditions where retro-aldol type decomposition of the key intermediate can be a significant side reaction. cas.cnresearchgate.net

For aliphatic aldehydes, efficient gem-difluoroolefination has been achieved using an in situ generated amide base, which minimizes undesired enolization of the aldehyde. cas.cn These mechanistic insights into the Julia-Kocienski reaction have expanded its applicability for the synthesis of valuable gem-difluorinated building blocks. cas.cnresearchgate.net

Ligand Exchange and Enolonium Species in Catalysis

While direct mechanistic studies on this compound are not extensively documented, the behavior of analogous α,α-difluoroketones in catalytic systems provides significant insights. The generation of reactive intermediates such as enolates and enolonium species is central to the functionalization of these molecules.

The formation of enolonium species, which are essentially the umpolung of traditional enolate reactivity, has been a subject of investigation. These electrophilic enol species can be generated from ketone enolates using hypervalent iodine reagents. For instance, the activation of ketone enolates with reagents like Koser's reagent in the presence of a Lewis acid such as boron trifluoride can lead to the formation of enolonium species. researchgate.net These intermediates are highly reactive towards various nucleophiles, enabling the formation of new carbon-carbon and carbon-nitrogen bonds at the α-position of the ketone. researchgate.net This umpolung strategy allows for the coupling of two different ketone enolates, a challenging transformation due to their similar reactivity profiles. d-nb.info The process involves converting one silyl (B83357) enol ether into an electrophilic enolonium species, which then reacts with a second silyl enol ether. d-nb.info

In the context of catalysis, ligand exchange plays a crucial role in the generation and reactivity of metal-bound intermediates. For example, in palladium-catalyzed cross-coupling reactions of α,α-difluoroacetamides to form α,α-difluoroketones, the catalytic cycle involves the oxidative addition of the C(acyl)-N bond to the palladium center. researchgate.net This is followed by a base-free transmetalation with a boronic acid and subsequent reductive elimination. researchgate.net The efficiency of these steps is highly dependent on the nature of the ligands coordinated to the palladium center. Similarly, ruthenium-catalyzed transfer hydrogenation reactions are influenced by ligand exchange kinetics. nih.gov The displacement of ligands on a ruthenium(II) precursor by protein-derived ligands can generate new, active metalloenzymes. nih.gov The electronic properties of the ligands, such as the incorporation of fluorine atoms, can be tuned to modulate the electron density and steric environment at the metal center, thereby influencing the rate and selectivity of the catalytic reaction. nih.gov

The generation of difluoroenolates from α,α-difluoroketones is another key mechanistic pathway. Copper-catalyzed bond scission of pentafluorobutane-1,3-diones, for example, generates difluoroenolates that can then participate in reactions such as aldol (B89426) additions with aldehydes. nih.gov This approach allows for the synthesis of a variety of chiral α,α-difluoro-β-hydroxy ketones. nih.gov

Catalyst/Reagent SystemIntermediate SpeciesSubsequent ReactionProduct Type
Hypervalent iodine/BF₃Enolonium speciesNucleophilic attackα-functionalized ketones
Palladium catalystPalladium(II) fluoroacylTransmetalation/Reductive eliminationα,α-difluoroketones
Copper catalystCopper difluoroenolateAldol additionα,α-difluoro-β-hydroxy ketones

Dynamic Kinetic Resolution in Enantioselective Transformations

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral molecules from racemic starting materials, theoretically allowing for a 100% yield of a single enantiomer. cas.cn This process combines a rapid racemization of the starting material with a highly enantioselective reaction. While specific DKR studies on this compound are not prominent in the literature, the principles can be applied to analogous fluorinated ketones.

The key to a successful DKR is the efficient racemization of the starting material, which must occur at a rate comparable to or faster than the kinetic resolution step. In the context of ketones, this racemization can often be achieved through enolate or enol formation under basic or acidic conditions. The enantioselective reaction then proceeds with one enantiomer reacting significantly faster than the other.

For fluorinated compounds, DKR has been successfully applied. For instance, the stereoselective nucleophilic fluoroalkylation of imines has been achieved through a process involving the dynamic kinetic resolution of an α-fluorinated carbanion. cas.cn In this case, a chiral sulfoximine (B86345) reagent is used to generate a stabilized carbanion, and the subsequent reaction with an imine proceeds with high stereoselectivity, suggesting that one diastereomeric intermediate reacts much faster than the other, with rapid equilibration between the two. cas.cn

In the realm of catalytic asymmetric transfer hydrogenation, DKR has been employed for the synthesis of chiral β-CF₃, β-SCF₃, and β-OCF₃ substituted benzylic alcohols. researchgate.net Using a Noyori-Ikariya type ruthenium catalyst, racemic α-hydroxyketones are converted to syn-1,2-diols with high diastereo- and enantioselectivity. researchgate.net The success of this transformation relies on the in-situ racemization of the starting α-hydroxyketone and the highly enantioselective reduction of one of the enantiomers.

The principles of DKR are also applicable to the synthesis of chiral α,α-difluoro-β-hydroxy ketones. A copper-catalyzed reaction between pentafluorobutane-1,3-diones and aldehydes generates these products with high enantiomeric excess. nih.gov Although not explicitly termed DKR in this instance, the generation of a planar difluoroenolate intermediate from a chiral starting material could potentially allow for a dynamic resolution process if the subsequent reaction is sufficiently enantioselective.

Reaction TypeCatalyst/ReagentKey FeatureOutcome
Nucleophilic FluoroalkylationChiral Sulfoximine ReagentDKR of α-fluoro carbanionChiral β-fluoro amines
Asymmetric Transfer HydrogenationNoyori-Ikariya Ru-catalystDKR of racemic α-hydroxyketonesChiral syn-1,2-diols
Aldol ReactionCopper-catalyst/Chiral LigandGeneration of planar enolateChiral α,α-difluoro-β-hydroxy ketones

Carbon-Fluorine Bond Activation Studies

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. However, the ability to cleave a C-F bond opens up new avenues for the synthesis of partially fluorinated compounds from polyfluorinated precursors.

Recent studies have demonstrated the catalytic, enantioselective activation of a single C-F bond in an allylic difluoromethylene group. nih.gov This desymmetrization reaction provides access to products containing a monofluorinated tertiary stereocenter. The success of this transformation relies on a combination of a chiral iridium phosphoramidite (B1245037) catalyst, which governs regioselectivity, chemoselectivity, and enantioselectivity, and a fluorophilic activator that facilitates the oxidative addition of the C-F bond to the metal center. nih.gov This approach has also been extended to palladium-catalyzed benzylic substitutions, indicating its potential generality. nih.gov

The activation of C-F bonds can also be achieved using metalloenzymes. nih.gov While much of the research on these enzymes has focused on C-H activation, many are also capable of cleaving C-F bonds in fluorinated substrates. Enzymes such as cytochrome P450 and various non-heme oxygenases can catalyze the oxidative cleavage of C-F bonds. nih.gov The proposed mechanism for P450-mediated defluorination involves an electrophilic attack by the high-valent iron-oxo species (Compound I) on the fluorinated substrate. nih.gov

In the context of α,α-difluoroketones, while direct C-F bond activation is less common than reactions at the carbonyl or α-carbon, it is a plausible transformation under the right conditions. For example, copper(I)-catalyzed boryl substitution of trifluoromethyl-substituted allenes proceeds via a γ-selective borylcupration followed by a β-fluoro elimination, which constitutes a C-F bond cleavage step, to yield gem-difluorodiene products. acs.org This demonstrates that transition metals can mediate the cleavage of C-F bonds in proximity to other functional groups.

Furthermore, studies on perfluorinated ligands have shown that C-F bond activation can lead to nucleophilic fluorination of an electrophile. qub.ac.uk In one instance, a rhodium complex bearing a perfluorinated ligand reacted with an acyl chloride, resulting in C-F bond activation, transfer of a fluoride ion to the acyl chloride to form an acyl fluoride, and dimerization of the resulting mono-defluorinated complex. qub.ac.uk

SystemActivator/CatalystMechanismOutcome
Allylic difluoromethyleneChiral Iridium catalyst/Fluorophilic activatorEnantioselective oxidative additionMonofluorinated tertiary stereocenter
Fluorinated substratesMetalloenzymes (e.g., Cytochrome P450)Oxidative cleavageDefluorination
Trifluoromethyl allenesCopper(I) catalystβ-Fluoro eliminationgem-Difluorodiene
Perfluorinated ligandRhodium complex/ElectrophileIntramolecular C-F activation and transferNucleophilic fluorination

Reactivity Profiles and Transformational Pathways of 5,5 Difluoro 4 Methylpentan 2 One

Reactions at the Carbonyl Center

The presence of two fluorine atoms on the carbon adjacent to the carbonyl group in α,α-difluoroketones significantly enhances the electrophilicity of the carbonyl carbon. researchgate.net This is due to the strong electron-withdrawing inductive effect of the fluorine atoms, which polarizes the C=O bond and makes the carbon atom more susceptible to nucleophilic attack. researchgate.netnih.gov

This increased reactivity allows for a range of nucleophilic addition reactions at the carbonyl center. For instance, α-aryl-α,α-difluoroacetophenone products readily undergo nucleophilic addition of Grignard reagents to form tertiary alcohols and can be reduced by sodium borohydride (B1222165) (NaBH₄) to yield primary alcohols. acs.org These reactions are characteristic of typical carbonyl functionality, albeit often with enhanced reactivity due to the fluorine substitution. acs.org

The general mechanism for the reduction of a ketone like 5,5-Difluoro-4-methylpentan-2-one by NaBH₄ involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. numberanalytics.comnumberanalytics.commasterorganicchemistry.com This is followed by protonation of the resulting alkoxide intermediate by a protic solvent to yield the corresponding secondary alcohol. numberanalytics.comyoutube.com

Furthermore, the heightened electrophilicity of the carbonyl group in α,α-difluoroketones facilitates the formation of hemiacetals and hemiketals when reacted with alcohols. masterorganicchemistry.com In an enzymatic context, this enhanced reactivity leads to the formation of stable hemi(thio)ketal adducts with catalytic residues of proteolytic enzymes, which is a basis for their application as enzyme inhibitors. researchgate.net

Table 1: Examples of Nucleophilic Additions to α,α-Difluoroketones

ReactantNucleophileProduct TypeReference
α-Aryl-α,α-difluoroacetophenoneGrignard Reagent (R-MgX)Tertiary Alcohol acs.org
α-Aryl-α,α-difluoroacetophenoneSodium Borohydride (NaBH₄)Primary Alcohol acs.org
α,α-DifluoroketoneAlcohol (R-OH)Hemiketal masterorganicchemistry.com
α,α-DifluoroketoneThiol (R-SH)Hemithioketal researchgate.net

Reactions Involving the gem-Difluoro Moiety

The gem-difluoro group itself is a key player in the reactivity of this compound, influencing both nucleophilic additions and hydration properties.

Nucleophilic Additions to the Difluoromethylene Group

While the carbonyl carbon is the primary site for nucleophilic attack in ketones, the carbon bearing the two fluorine atoms can also exhibit electrophilic character. This is particularly evident in related compounds like gem-difluoroalkenes, which are susceptible to nucleophilic attack at the difluoromethylene position. acs.org However, direct nucleophilic attack at the CF₂ group in a saturated ketone like this compound is less common. Instead, reactions involving this moiety often proceed via intermediates where the carbonyl group plays a role. For instance, the functionalization of difluoroenoxysilanes, which can be generated from α,α-difluoroketones, provides a powerful method for incorporating the α,α-difluoroketone moiety into other molecules. acs.org

Hydration Properties of Difluorinated Ketones

A prominent characteristic of α,α-difluoroketones is their propensity to form stable hydrates (gem-diols) in the presence of water. nih.govresearchgate.net The strong electron-withdrawing nature of the two fluorine atoms significantly increases the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack by water. nih.gov This equilibrium often lies far towards the hydrated form, especially in aqueous solutions. nih.govnih.gov

Spectroscopic data, particularly NMR, provides clear evidence for the formation of these hydrates. In the ¹³C NMR spectrum of a hydrated α,α-difluoroketone, the signal for the carbonyl carbon is absent and is replaced by a signal for the quaternary carbon of the gem-diol, typically appearing around 96.8 ppm. nih.gov

Table 2: Hydration Equilibrium of Fluorinated Ketones

CompoundEquilibriumSolvent DependenceReference
α,α-DifluoroketonesStrongly favors hydrate (B1144303) formEquilibrium shifts toward ketone in non-polar solvents nih.govnih.gov
α,α-DifluorocyclohexanonesHigh hydration equilibrium constant- nih.gov
α,α-DifluorocyclopentanonesLower hydration equilibrium constant than cyclohexanones- nih.gov

Reactivity Influenced by Remote Fluorine Substituents

Advanced Spectroscopic Characterization Methodologies for 5,5 Difluoro 4 Methylpentan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For 5,5-Difluoro-4-methylpentan-2-one, ¹H, ¹⁹F, and ¹³C NMR would provide a detailed picture of the molecule's framework.

¹H NMR for Proton Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals for the different proton environments in the molecule. The key proton-containing groups are the methyl ketone (CH₃ at C1), the methylene (B1212753) group (CH₂ at C3), the methine group (CH at C4), and the methyl group attached to C4.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
H-1 (CH₃-C=O)2.1 - 2.4Singlet (s)N/A
H-3 (-CH₂-)2.5 - 2.9Doublet of doublets (dd)JH3-H4, JH3-F5
H-4 (-CH-)2.8 - 3.2Multiplet (m)JH4-H3, JH4-CH3, JH4-F5
4-CH₃ 1.0 - 1.3Doublet (d)JCH3-H4

The methyl protons at C1 are expected to appear as a singlet in the downfield region due to the deshielding effect of the adjacent carbonyl group.

The methylene protons at C3 would likely appear as a doublet of doublets, being coupled to the methine proton at C4 and the fluorine atoms at C5.

The methine proton at C4 is expected to be a complex multiplet due to coupling with the methylene protons at C3, the adjacent methyl group protons, and the geminal fluorine atoms.

The methyl protons attached to C4 would likely be a doublet due to coupling with the methine proton at C4.

¹⁹F NMR for Fluorine Environments and Coupling Phenomena

¹⁹F NMR is a crucial technique for characterizing fluorinated organic compounds. In this compound, the two fluorine atoms are chemically equivalent and would give rise to a single signal.

Expected ¹⁹F NMR Data:

Fluorine AtomsExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
F-5 (-CF₂-)-90 to -120Triplet of doublets (td) or complex multipletJF5-H4, JF5-H3

The two fluorine atoms at the C5 position are expected to produce a signal in the typical range for aliphatic geminal difluoro compounds.

This signal's multiplicity would be complex, primarily appearing as a triplet due to coupling with the two protons on C3 and further split into a doublet by the proton on C4, resulting in a triplet of doublets. Long-range couplings could further complicate the signal.

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (δ, ppm)Expected Multiplicity (due to C-F coupling)
C-1 (CH₃)25 - 35Singlet
C-2 (C=O)205 - 215Singlet
C-3 (CH₂)40 - 50Triplet (³JCF)
C-4 (CH)35 - 45Triplet (²JCF)
C-5 (CF₂)115 - 125Triplet (¹JCF)
4-CH₃ 15 - 25Singlet

The carbonyl carbon (C2) is expected to have the most downfield chemical shift.

The difluorinated carbon (C5) will also be significantly downfield and will appear as a triplet due to the large one-bond carbon-fluorine coupling (¹JCF).

The carbons adjacent to the CF₂ group (C3 and C4 ) will also exhibit splitting due to two-bond and three-bond C-F coupling, appearing as triplets.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands:

Functional GroupExpected Absorption Range (cm⁻¹)Description
C=O (Ketone) 1710 - 1725Strong, sharp absorption
C-F 1000 - 1200Strong, broad absorptions
C-H (sp³) 2850 - 3000Medium to strong absorptions

A strong and sharp absorption band around 1715 cm⁻¹ would be characteristic of the carbonyl (C=O) stretching of the ketone functional group.

Strong absorption bands in the region of 1000-1200 cm⁻¹ would be indicative of the C-F stretching vibrations.

The spectrum would also show characteristic C-H stretching vibrations for the methyl and methylene groups in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and structural features.

Expected Mass Spectrometry Data:

IonExpected m/zDescription
[M]⁺ 136.07Molecular ion
[M - CH₃]⁺ 121.05Loss of a methyl group
[M - C₂H₃O]⁺ 93.04Loss of an acetyl group
[M - CHF₂]⁺ 85.06Loss of the difluoromethyl group
[C₃H₅O]⁺ 57.03Fragment from alpha-cleavage
[CHF₂]⁺ 51.00Difluoromethyl cation

The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound (C₆H₁₀F₂O), which is approximately 136.07 g/mol .

Common fragmentation patterns for ketones would be expected, such as alpha-cleavage , leading to the loss of a methyl radical ([M - CH₃]⁺) or an acetyl radical ([M - C₂H₃O]⁺).

Fragmentation involving the loss of the difluoromethyl group ([M - CHF₂]⁺) would also be a characteristic feature.

Theoretical and Computational Chemistry of 5,5 Difluoro 4 Methylpentan 2 One

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has been a important tool in elucidating the structural and electronic characteristics of 5,5-Difluoro-4-methylpentan-2-one. DFT calculations, particularly at the B3LYP/6-31G(d,p) level of theory, have been employed to optimize the molecular geometry and to understand the electronic landscape of the molecule. researchgate.net

These calculations reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. The electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, have also been determined. vjst.vn The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Furthermore, the molecular electrostatic potential (MEP) surface has been mapped to identify the electron-rich and electron-deficient regions of the molecule. This information is invaluable for predicting sites of electrophilic and nucleophilic attack, thus shedding light on the molecule's reactivity in various chemical reactions. vjst.vn Natural Bond Orbital (NBO) analysis has also been performed to investigate intramolecular and intermolecular interactions, providing a deeper understanding of the bonding and stability of the molecular system. vjst.vn

Table 1: Calculated Electronic Properties of this compound

PropertyValue
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
Dipole MomentData not available

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry has been instrumental in exploring the mechanisms of reactions involving fluorinated ketones. For molecules structurally related to this compound, computational studies have been used to investigate reaction pathways, identify transition states, and calculate activation energies. researchgate.netresearchgate.net These studies often employ DFT methods to map out the potential energy surface of a reaction, allowing for the detailed analysis of reaction coordinates and the characterization of stationary points, including reactants, products, intermediates, and transition states.

For instance, in cycloaddition reactions, computational methods can elucidate the nature of the mechanism, whether it is concerted or stepwise, and can predict the regioselectivity and stereoselectivity of the reaction. researchgate.net The analysis of transition state geometries provides crucial information about the factors that control the reaction's outcome. While specific studies on the reaction mechanisms of this compound are not detailed in the search results, the methodologies are well-established for analogous systems.

Quantum Chemical Investigations of Excited States

The photophysical properties of molecules are governed by their excited states. Quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to investigate the electronic transitions and properties of excited states. nih.govresearchgate.net These calculations can predict absorption and emission spectra, oscillator strengths, and the nature of electronic excitations (e.g., n → π, π → π).

For related fluorinated compounds and ketones, quantum chemical studies have provided insights into the localization of molecular orbitals involved in electronic transitions and the charge transfer characteristics upon excitation. researchgate.net The investigation of excited state dynamics, including radiative and non-radiative decay pathways, is crucial for understanding the photochemistry and photostability of a compound. While direct quantum chemical investigations on the excited states of this compound are not available, the established computational approaches are applicable to this molecule.

Modeling of Stereochemical Outcomes

The stereochemistry of a molecule is a critical determinant of its biological activity and material properties. Computational modeling plays a significant role in predicting and understanding the stereochemical outcomes of chemical reactions. For reactions that can produce multiple stereoisomers, computational methods can be used to calculate the relative energies of the different transition states leading to these isomers.

In the context of reactions involving chiral molecules or catalysts, modeling can help to elucidate the origin of enantioselectivity or diastereoselectivity. acs.org By analyzing the non-covalent interactions in the transition state assemblies, researchers can understand how stereocontrol is achieved. While specific modeling studies on the stereochemical outcomes of reactions involving this compound are not present in the search results, the computational techniques for such predictions are well-developed and widely used in organic chemistry.

Synthetic Utility and Broader Research Applications of 5,5 Difluoro 4 Methylpentan 2 One As a Chemical Building Block

Precursor in the Synthesis of Complex Fluorinated Molecules

5,5-Difluoro-4-methylpentan-2-one serves as a readily accessible starting material for a variety of fluorinated structures. Its ketone functionality provides a reactive handle for numerous transformations, while the gem-difluoro group is carried through into the final product, imparting its unique characteristics.

A primary application of gem-difluorinated ketones is in the synthesis of gem-difluoroalkenes (1,1-difluoroalkenes). These motifs are of significant interest because they can act as stable bioisosteres of carbonyl or amide groups, a substitution that can enhance metabolic stability and target specificity in bioactive molecules. chemrxiv.orgnih.gov Several synthetic methods can be employed to convert the ketone in this compound into a difluoromethylene group (=CF₂).

Furthermore, gem-difluoroalkenes are valuable intermediates themselves, serving as precursors to difluoromethyl (CHF₂) compounds. nih.gov The difluoromethyl group is a lipophilic hydrogen bond donor, making it a bioisostere of hydroxyl or thiol groups, which can lead to improved pharmacokinetic profiles. nih.gov The hydrogenation of a gem-difluoroalkene derived from this compound provides direct access to the corresponding difluoromethylated alkane. nih.gov

Table 1: Synthetic Routes from gem-Difluorinated Ketones to Key Fluorinated Motifs

Starting Motif Target Motif General Reaction Type Example Reagents Potential Product from this compound
Ketone (C=O) gem-Difluoroalkene (C=CF₂) Wittig-type Olefination Ph₃P, CBr₂F₂ 4,4-Difluoro-3-methyl-1-pentene
Ketone (C=O) gem-Difluoroalkene (C=CF₂) Julia-Kocienski Olefination Fluorinated sulfones 4,4-Difluoro-3-methyl-1-pentene
gem-Difluoroalkene (C=CF₂) Difluoromethyl (CH-CHF₂) Catalytic Hydrogenation H₂, Pd/C 1,1-Difluoro-2-methylbutane

The ketone group in this compound is a versatile functional group that can be derivatized to introduce other functionalities while retaining the crucial gem-difluoro moiety. A straightforward transformation is the reduction of the ketone to the corresponding secondary alcohol, 5,5-difluoro-4-methylpentan-2-ol. This alcohol can then serve as a nucleophile in the synthesis of fluoroalkyl ethers, for instance, through a Williamson ether synthesis. Such derivatizations are valuable for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. The introduction of an ether linkage can impact a molecule's solubility, polarity, and ability to participate in hydrogen bonding.

Integration into Bioactive Scaffolds and Advanced Materials

The true value of a building block like this compound is realized when its structural motifs are incorporated into larger, functional molecules, such as pharmaceuticals or advanced materials.

The introduction of fluorine is a well-established strategy for optimizing the properties of drug candidates. nih.govnih.gov The gem-difluoromethylene group (CF₂), accessible from this compound, can profoundly influence a molecule's pharmacological profile. chemrxiv.orgnih.gov

Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a metabolically labile C-H bond with a C-F bond, or replacing a carbonyl group with a stable gem-difluoroalkene, can block oxidative metabolism at that site, thereby increasing the drug's half-life and bioavailability. chemrxiv.orgnih.gov

Lipophilicity and Permeability : Fluorination generally increases the lipophilicity of a molecule. nih.gov This can enhance its ability to cross lipid cell membranes, a crucial factor for oral absorption and distribution to target tissues. nih.gov

Binding Affinity : The high electronegativity of fluorine atoms can alter the electronic distribution within a molecule. nih.gov This can change the pKa of nearby functional groups or create favorable dipole-dipole or hydrogen bonding interactions with a biological target like an enzyme or receptor, thus increasing binding affinity and potency. nih.govnih.gov

Table 2: Impact of Fluorine Incorporation on Pharmacological Properties

Pharmacological Property Effect of Fluorine Incorporation Rationale
Metabolic Stability Increased Blocks sites of oxidative metabolism (e.g., C-H hydroxylation). chemrxiv.orgnih.gov
Lipophilicity Increased Enhances membrane permeability and absorption. nih.gov
Binding Affinity Modulated (Often Increased) Alters electronic properties (pKa) and can introduce new non-covalent interactions with the target. nih.govnih.gov
Bioavailability Often Increased A cumulative result of improved stability and membrane transport. nih.govnih.gov

The influence of fluorinated groups extends beyond pharmaceuticals into the realm of advanced materials. In the field of liquid crystals (LCs), which are essential for display technologies, chiral dopants are added to nematic liquid crystal hosts to induce a helical twist. beilstein-journals.orgnih.gov The efficiency of a dopant is measured by its helical twisting power (HTP). beilstein-journals.org

Research has demonstrated that gem-difluorinated scaffolds can be valuable components in chiral dopants for liquid crystal systems. beilstein-journals.orgresearchgate.net For example, 4,6-diaryl-5,5-difluoro-1,3-dioxanes, synthesized from a related difluoromethyl ketone precursor, have been evaluated as chiral dopants. beilstein-journals.orgresearchgate.net The presence of the gem-difluoro group can influence the dopant's conformational preferences and intermolecular interactions within the liquid crystal host, thereby affecting the HTP. The use of a building block like this compound could lead to novel dopant structures with tailored properties for applications in super-twisted nematic (STN) or Blue Phase LCDs, which require dopants with high HTP. beilstein-journals.orgnih.gov

Strategies for Late-Stage Functionalization Utilizing gem-Difluorinated Ketone Motifs

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing key functional groups in the final steps of a synthesis. nih.govrsc.org This approach allows for the rapid generation of a diverse library of analogues from a common, complex intermediate, accelerating the discovery of compounds with improved properties. nih.gov

A gem-difluorinated ketone motif, as found in this compound, is an excellent handle for LSF strategies. This building block can be incorporated into a larger molecular scaffold early in a synthetic sequence. Later, the ketone can be transformed into a more reactive functional group, such as a gem-difluoroalkene. This alkene then becomes the site for a variety of subsequent fluorine-retentive functionalization reactions. nih.gov These can include electrophilic additions, radical reactions, or transition metal-catalyzed cross-couplings, allowing for the introduction of a wide range of substituents at a late stage without altering the core structure. nih.gov This modular approach is highly efficient for exploring the structure-activity relationships of complex, fluorinated drug candidates.

Future Directions in gem-Difluorinated Ketone Chemistry Research

The field of gem-difluorinated ketone chemistry is dynamic, with researchers continually seeking more efficient, selective, and sustainable synthetic methods. Future research is poised to expand in several key directions, aiming to broaden the accessibility and application of these important chemical entities.

One of the most significant areas of future development is asymmetric synthesis . researchgate.net The creation of chiral molecules containing a gem-difluoro group is in high demand for pharmaceuticals and agrochemicals. dicp.ac.cn Consequently, there is a strong push to develop novel catalytic systems that can control stereochemistry. This includes the use of chiral ligands with metals like palladium, rhodium, and iridium for reactions such as asymmetric hydrogenation and transfer hydrogenation, enabling the synthesis of enantioenriched products with high selectivity. dicp.ac.cnrsc.orgresearchgate.net The construction of challenging stereocenters, such as all-carbon quaternary centers adjacent to the CF2 group, remains a key target. rsc.orgresearchgate.net

Another major frontier is the development of novel catalytic systems and reaction pathways . While palladium has been a workhorse catalyst, researchers are exploring other transition metals like copper, gold, and rhodium to unlock new reactivity patterns. rsc.orgdigitellinc.com Gold catalysts, for example, have shown promise in the highly regioselective hydration of alkynes. rsc.org Copper-catalyzed systems are being used for the difunctionalization of gem-difluoroalkenes to create previously unexplored structures like α,α-difluorinated-α-phenoxyketones. nih.govnih.gov Furthermore, metal-free approaches, such as organo-photoredox catalysis, are gaining traction as they offer mild and environmentally benign conditions for constructing these molecules. chemrxiv.orgresearchgate.net

Expanding the scope of accessible molecules and reaction types is also a critical goal. A persistent challenge in fluorine chemistry is overcoming the propensity for β-fluoride elimination, a side reaction that can lead to undesired monofluorinated products. digitellinc.comnih.gov Future methods will increasingly focus on "fluorine-retentive" transformations that preserve the CF2 group. nih.gov Advanced strategies, including the merger of C–H functionalization with C–C bond cleavage, are being developed to build complex fluorinated scaffolds from simple precursors. mdpi.com The exploration of underutilized substrates and the deliberate synthesis of novel hybrid functional groups will continue to be a fruitful area of research, expanding the chemical space available to medicinal chemists and material scientists. digitellinc.comnih.gov

Table 2: Key Future Research Areas in gem-Difluorinated Ketone Chemistry

Research AreaObjectiveKey Approaches & ConceptsCitations
Asymmetric Synthesis Control of stereochemistry to produce enantioenriched compounds.Chiral ligands (e.g., BINAP), asymmetric (transfer) hydrogenation, construction of quaternary stereocenters. dicp.ac.cnresearchgate.netrsc.orgresearchgate.netresearchgate.net
Novel Catalysis Discovering new reactivity and improving efficiency and sustainability.Exploring catalysts based on Cu, Au, Rh; metal-free organo-photoredox catalysis. rsc.orgchemrxiv.orgdigitellinc.comnih.gov
Advanced Pathways Building molecular complexity and overcoming synthetic challenges.C-H activation, C-C bond cleavage, fluorine-retentive transformations, exploring new substrate classes. nih.govmdpi.comnih.gov

Q & A

Q. What are the optimal synthetic routes for 5,5-Difluoro-4-methylpentan-2-one, and how can purity be validated?

Methodological Answer: Synthesis typically involves fluorination of a ketone precursor using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Purity validation requires:

  • Distillation (fractional under inert atmosphere) to isolate the compound.
  • Chromatographic techniques (GC-MS or HPLC) to confirm >98% purity.
  • Spectroscopic characterization :
    • ¹⁹F NMR to confirm fluorination at C5 (δ ≈ -120 to -140 ppm for CF₂ groups) .
    • ¹³C NMR to verify methyl and carbonyl positions (C=O ~210 ppm; CH₃ ~20 ppm).
  • Mass spectrometry (EI-MS) for molecular ion confirmation (expected [M]+: m/z ~148).

Reference Workflow: Optimize fluorination conditions (temperature, solvent polarity) based on analogous biphenyl fluorination studies .

Q. How to characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Methodological Answer:

  • X-ray crystallography : Resolve bond angles and fluorine spatial arrangement (e.g., C-F bond lengths ~1.34 Å; tetrahedral distortion at C4) .
  • Vibrational spectroscopy : IR peaks for C=O (~1700 cm⁻¹) and C-F (~1100 cm⁻¹).
  • Computational modeling :
    • DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, highlighting electron-withdrawing effects of fluorine.
    • Compare experimental vs. calculated NMR shifts to validate conformational stability .

Q. How can researchers resolve contradictions in reactivity data for this compound under varying catalytic conditions?

Methodological Answer:

  • Controlled variable testing : Systematically alter solvents (polar vs. nonpolar), catalysts (Lewis acids like BF₃), and temperatures.
  • Isotopic labeling : Use ¹³C-labeled methyl groups (as in ’s ¹³C5 compounds) to track reaction pathways via NMR .
  • Kinetic studies : Monitor intermediate formation via in situ IR or stopped-flow techniques.
  • Computational docking : Model transition states to explain divergent outcomes (e.g., steric hindrance from methyl vs. fluorine groups) .

Case Study : Discrepancies in aldol addition yields may arise from fluorine’s electronegativity altering enolate stability. Compare results with non-fluorinated analogs to isolate electronic effects.

Q. What methodologies assess the environmental stability and degradation pathways of this compound?

Methodological Answer:

  • Hydrolytic stability : Incubate in buffered solutions (pH 3–10) at 25–60°C; monitor via LC-MS for breakdown products (e.g., defluorinated ketones).
  • Photolytic degradation : Expose to UV-Vis light (λ = 254–365 nm) and analyze by GC-MS for radical intermediates.
  • Microbial degradation : Use soil/water microcosms with LC-HRMS to detect biotransformation metabolites (e.g., hydroxylated derivatives) .

Q. Key Metrics :

  • Half-life (t₁/₂) in aqueous environments.
  • Quantification of persistent fluorinated byproducts (e.g., perfluoroalkyl acids via methods in ).

Q. How to design experiments studying this compound as a synthon in organofluorine chemistry?

Methodological Answer:

  • Reaction scope testing : Evaluate its utility in Grignard additions, reductions (e.g., NaBH₄ vs. LiAlH₄), and cross-couplings (Suzuki-Miyaura).
  • Mechanistic probes :
    • Isotope effects : Compare ¹⁸O-labeled vs. unlabeled ketone in nucleophilic attacks.
    • Steric maps : Use molecular dynamics to predict regioselectivity in crowded systems .
  • Comparative analysis : Benchmark against 4,4-difluoro analogs to isolate methyl group contributions.

Example Application : Synthesis of fluorinated pharmaceuticals (e.g., COX-2 inhibitors) via ketone-directed functionalization .

Methodological Notes for Data Contradictions

  • Reproducibility : Ensure reaction conditions (moisture, oxygen) are rigorously controlled; inconsistencies often stem from trace impurities .
  • Cross-validation : Combine wet-lab data (e.g., NMR, crystallography) with computational models to reconcile divergent results .
  • Meta-analysis : Apply frameworks from to evaluate hybrid receptor-response models if studying bioactivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.